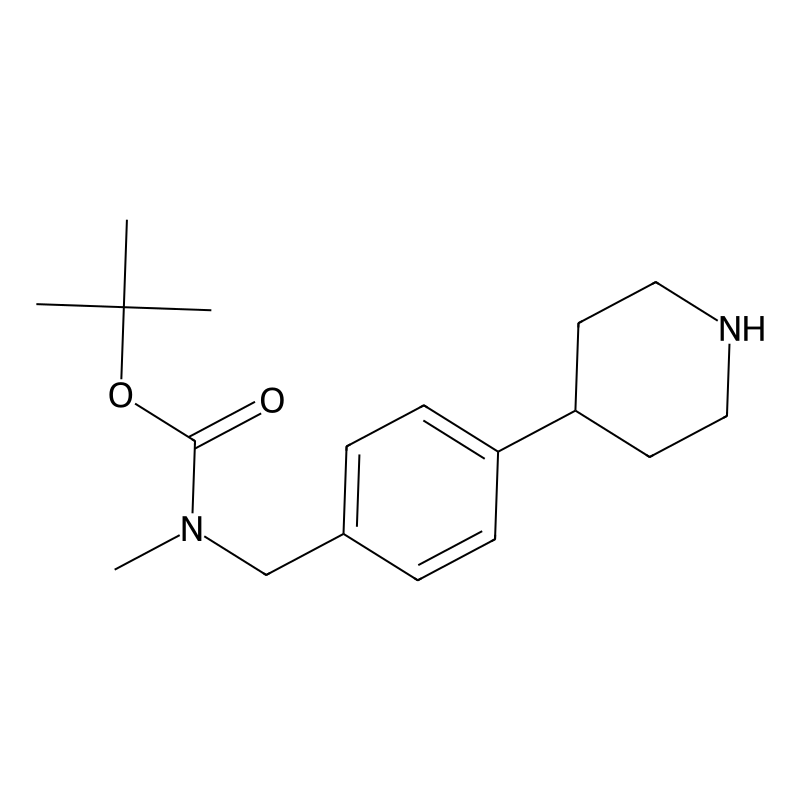

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a piperidine moiety, and a benzyl group. The molecular formula for this compound is , and it features a molecular weight of approximately 264.36 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity.

The chemical reactivity of tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate can be assessed through various synthetic pathways. Key reactions include:

- Carbamate Formation: The synthesis typically involves the reaction of tert-butyl carbamate with piperidine derivatives, leading to the formation of the carbamate bond.

- Nucleophilic Substitution: The benzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization.

- Hydrolysis: In aqueous conditions, the carbamate bond may hydrolyze to yield corresponding amines and alcohols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate has been investigated for its biological properties, particularly its antibacterial activity. Compounds with similar structures have shown efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics. For instance, related compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .

Several methods have been reported for synthesizing tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate:

- Direct Carbamation: This method involves reacting tert-butyl carbamate with 4-(piperidin-4-yl)benzaldehyde in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

- Benzyl Protection: The benzyl group can be introduced via the protection of 4-hydroxymethylpiperidine followed by subsequent carbamation.

- Stepwise Synthesis: A multi-step synthesis may involve first forming an intermediate amine from piperidine and then converting it into the target carbamate through reaction with tert-butyl chloroformate.

These methods allow for flexibility in producing the compound with varying degrees of purity and yield.

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate holds promise in several areas:

- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new antibacterial agents.

- Chemical Biology: It may serve as a building block in the synthesis of more complex molecules used in biological studies.

- Research

Interaction studies involving tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate focus on its binding affinities and mechanisms of action against specific biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to bacterial enzymes or receptors.

- In vitro Assays: To evaluate its effectiveness against bacterial strains and determine cytotoxicity levels.

Such interactions are crucial for understanding its potential therapeutic applications.

Tert-butyl methyl(4-(piperidin-4-yl)benzyl)carbamate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl piperidin-4-ylcarbamate | C_{10}H_{20}N_{2}O_{2} | 0.98 |

| Tert-butyl (4-methylpiperidin-4-yl)carbamate | C_{11}H_{22}N_{2}O_{2} | 0.96 |

| Tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate | C_{12}H_{23}N_{2}O_{2} | 0.95 |

| Tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate | C_{12}H_{23}N_{2}O_{2} | 0.93 |

The unique combination of a piperidine ring with a benzyl group and a tert-butyl carbamate structure distinguishes this compound from others, suggesting potential for specific biological interactions not seen in the similar compounds listed above.